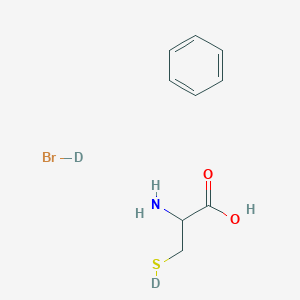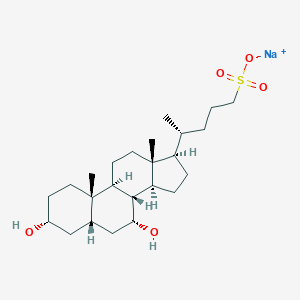
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is its broad range of potential applications in various fields. It is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide. One area of research is the development of more efficient synthesis methods and the optimization of reaction conditions to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to explore the compound's potential as a photo-initiator in polymerization reactions and as a material for the fabrication of OLEDs.
Synthesemethoden
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide involves the reaction of 6-chloro-2-phenyl-1,2,3-benzotriazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under appropriate reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been studied for its potential use as a fungicide and herbicide. It has also been shown to enhance the growth and yield of crops such as rice and wheat.
In materials science, this compound has been investigated for its potential use as a photo-initiator in polymerization reactions. It has also been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
Eigenschaften
Produktname |
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide |
|---|---|
Molekularformel |
C21H17ClN4O |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-9-15(10-14(13)2)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27) |
InChI-Schlüssel |
BXORTWFWGYNZJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)



![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)

![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)